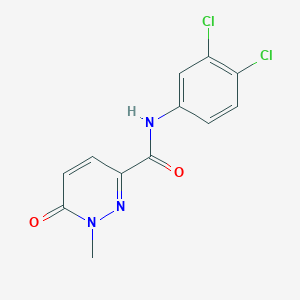

N-(3,4-dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O2/c1-17-11(18)5-4-10(16-17)12(19)15-7-2-3-8(13)9(14)6-7/h2-6H,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSDPSIXZOJXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the desired pyridazine derivative. One common method involves the cyclization of 3,4-dichloroaniline with a suitable diketone under acidic or basic conditions to form the pyridazine ring. The resulting intermediate is then reacted with a carboxylic acid derivative to introduce the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:

Reaction of 3,4-dichloroaniline: with a diketone to form the pyridazine ring.

Purification: of the intermediate product.

Introduction of the carboxamide group: through reaction with a carboxylic acid derivative.

Final purification: to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the dichlorophenyl ring.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

1. Anticancer Activity

- Studies have shown that derivatives of pyridazine compounds can inhibit the proliferation of cancer cells. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines by targeting specific enzymes involved in DNA replication and repair pathways. The presence of the dichlorophenyl group may enhance its interaction with biological targets, increasing its efficacy against tumors.

2. Antimicrobial Properties

- Research indicates that similar compounds possess antimicrobial activities. They may act by disrupting bacterial cell membranes or inhibiting essential metabolic pathways. This suggests potential applications in developing new antibiotics or antimicrobial agents.

3. Anti-inflammatory Effects

- Some studies suggest that pyridazine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes them candidates for treating inflammatory diseases.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Study | A study demonstrated that analogs of N-(3,4-dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine exhibited significant growth inhibition in multiple cancer cell lines (e.g., breast and lung cancer) with IC50 values in the low micromolar range. |

| Antimicrobial Research | Research indicated that similar compounds showed effective antibacterial activity against Gram-positive bacteria, suggesting potential for new antibiotic development. |

| Anti-inflammatory Research | A study reported that pyridazine derivatives reduced inflammation markers in animal models of arthritis, indicating their therapeutic potential in treating inflammatory conditions. |

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- N-(3-Chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide (CAS 371144-28-4): This analog replaces the 3,4-dichlorophenyl group with a 3-chlorophenyl substituent. Such differences may influence solubility and metabolic stability .

N-(3,4-Dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 923153-24-6) :

Substituting chlorine atoms with methoxy groups introduces electron-donating properties, which could enhance solubility but reduce electrophilicity. This modification may shift activity profiles, particularly in receptor-ligand interactions .

Core Heterocycle Modifications

- N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride (Compound 2, ): Replacing the pyridazine core with a quinoline scaffold introduces a larger aromatic system, which may enhance π-π stacking interactions but reduce metabolic stability due to increased lipophilicity. The indazole substituent further diversifies hydrogen-bonding capabilities .

- N-(3,4-Dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (Fenoxacrim, ): This agrochemical compound features a hexahydropyrimidine core with multiple ketone groups. The saturated ring system likely improves conformational flexibility, while the trioxo motif enhances electrophilicity, making it more reactive in pesticidal applications compared to the pyridazine-based target compound .

Functional Group Differences

- N-(3,4-Dichlorophenyl)-N´-methylurea (Linuron Metabolite, ): The urea functional group replaces the carboxamide linkage, introducing hydrogen-bond donor-acceptor pairs. Ureas are often associated with herbicidal activity (e.g., linuron), whereas carboxamides may favor pharmaceutical applications due to better stability .

BD 1008 and BD 1047 () : These compounds share the 3,4-dichlorophenyl group but incorporate amine and dihydrobromide functionalities. Their structural divergence suggests distinct mechanisms of action, possibly targeting neurological receptors rather than enzymatic pathways .

Biological Activity

N-(3,4-dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyridazine ring with a carboxamide functional group and a dichlorophenyl substituent. Its molecular formula is , and its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 265.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not available] |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : It effectively inhibited biofilm formation in tested bacterial strains, indicating its potential as an anti-biofilm agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have focused on its cytotoxic effects against different cancer cell lines.

Research Insights:

- Cytotoxicity : this compound demonstrated high cytotoxicity against A549 lung cancer cells with IC50 values significantly lower than those of standard chemotherapeutics .

Anticonvulsant Activity

In addition to its antimicrobial and anticancer effects, the compound has shown promise in anticonvulsant activity.

Experimental Data:

- Seizure Protection : In animal models, the compound provided significant protection against seizures in the maximal electroshock (MES) test at doses of 100 mg/kg .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Receptor Interaction : It potentially interacts with neurotransmitter receptors involved in seizure activity.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A comprehensive evaluation of various derivatives indicated that modifications to the core structure could enhance antimicrobial efficacy .

- Anticancer Evaluation : A study on different derivatives highlighted the importance of substituent groups in modulating cytotoxicity against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.